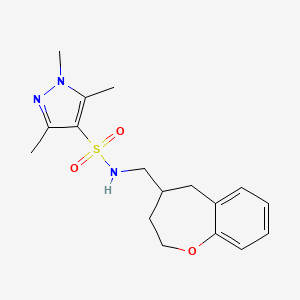![molecular formula C21H27ClN4O2 B5663212 4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(1H-imidazol-4-ylmethyl)piperidine](/img/structure/B5663212.png)
4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(1H-imidazol-4-ylmethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a broader family of piperidine and imidazole derivatives. These derivatives are often explored for their pharmacological properties, although the specific focus here is on the chemical characteristics of this compound, excluding drug applications, dosages, and side effects.
Synthesis Analysis
The synthesis of similar piperidine and imidazole derivatives involves multi-step processes. For instance, a synthesis method involving amino protection, nucleophilic reaction, and deprotection is used for related compounds, as seen in the work of Guo Qian-yi (2011) on a potential anti-malarial agent (Guo Qian-yi, 2011).
Molecular Structure Analysis
The molecular structure of such compounds can be complex. For example, the crystal structure of related compounds can provide insights into the conformation and interactions at the molecular level, as explored by E. Żesławska et al. (2017) in their study on bacterial efflux pump inhibitors (E. Żesławska et al., 2017).
Chemical Reactions and Properties
Piperidine and imidazole derivatives can exhibit various chemical reactions based on their functional groups. The introduction of different substituents can significantly impact their chemical behavior, as observed in the synthesis and structural variations explored by T. Mikó et al. (2004) (T. Mikó et al., 2004).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, can vary based on the specific substituents and molecular arrangement. Studies like that of M. Ahmad et al. (2023) on imidazole derivatives offer insights into these aspects (M. Ahmad et al., 2023).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interactions with other molecules, are crucial. These properties are often explored through synthesis and reactivity studies, like those conducted by R. Rajkumar et al. (2014) on imidazole derivatives (R. Rajkumar et al., 2014).
Propiedades
IUPAC Name |
[4-chloro-2-[1-(1H-imidazol-5-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O2/c22-16-4-5-19(21(27)26-8-2-1-3-9-26)20(12-16)28-18-6-10-25(11-7-18)14-17-13-23-15-24-17/h4-5,12-13,15,18H,1-3,6-11,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGFLVAMTVCRLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)OC3CCN(CC3)CC4=CN=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(1-methylpiperidin-4-yl)oxy]propyl}pyrimidin-4-amine](/img/structure/B5663132.png)
![(4S)-1-cyclopentyl-N,N-diethyl-4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5663138.png)
![(3R*,4S*)-4-cyclopropyl-1-{[(2-methylbenzyl)thio]acetyl}pyrrolidin-3-amine](/img/structure/B5663149.png)
![N-[4-(aminosulfonyl)benzyl]-4-fluorobenzamide](/img/structure/B5663170.png)

![4-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5663189.png)
![N-{[(2-methoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5663190.png)
![N-(2-phenylethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5663198.png)
![2-(3-phenylpropyl)-8-(tetrahydro-3-furanylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5663204.png)
![(4-{[methyl(4-methylpyrimidin-2-yl)amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5663205.png)

![4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5663217.png)
![6-(2,5-dimethylphenyl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5663225.png)
